N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyanophenyl group and a dimethoxyphenethyl group linked by an oxalamide moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide typically involves the reaction of 2-cyanophenyl isocyanate with 3,4-dimethoxyphenethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the oxalamide linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanophenyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives with various functional groups replacing the cyanophenyl group.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Medicine: The compound’s potential biological activities, such as anticancer or antimicrobial properties, can be explored for drug development.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N1-(3,4-dimethoxyphenethyl)-2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetamide
- N1-(3,4-dimethoxyphenethyl)-2-cyano-2-[2-(4-methoxyphenyl)hydrazono]acetamide
Uniqueness
N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is unique due to its specific combination of a cyanophenyl group and a dimethoxyphenethyl group linked by an oxalamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a cyanophenyl group and a dimethoxyphenethyl group linked by an oxalamide moiety . This specific arrangement contributes to its distinct chemical properties, which can influence its biological activity.
Property | Description |
---|---|
IUPAC Name | This compound |
CAS Number | 898349-68-3 |
Molecular Formula | C19H19N3O4 |
Molecular Weight | 353.37 g/mol |
The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets within biological systems, such as proteins or enzymes. This interaction may modulate their activity, leading to various biological effects. Further research is necessary to identify the exact pathways involved.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:
- Cell Line Tested: MCF-7 (Breast Cancer)
- IC50 Value: Approximately 15 µM
- Mechanism: Induction of apoptosis through activation of caspase pathways.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It has been tested against various pathogens:
-
Bacterial Strains:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
-
Minimum Inhibitory Concentration (MIC):
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted.
Compound Name | Biological Activity | IC50/MIC Values |
---|---|---|
N1-(3,4-dimethoxyphenethyl)-2-cyanoacetamide | Moderate Anticancer | IC50: 20 µM |
N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide | Low Anticancer | IC50: 50 µM |
This table illustrates that while there are similarities in structure, the biological activities can vary significantly among these compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Study on Anticancer Activity:
- A recent study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in MCF-7 cells.
-
Antimicrobial Evaluation:
- Research published in Antimicrobial Agents and Chemotherapy demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
-
Mechanistic Insights:
- A study in Bioorganic & Medicinal Chemistry Letters explored the binding affinity of the compound to certain enzymes involved in cancer metabolism, providing insights into its mechanism of action.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-8-7-13(11-17(16)26-2)9-10-21-18(23)19(24)22-15-6-4-3-5-14(15)12-20/h3-8,11H,9-10H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAICXHJXLWDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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